1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a benzyl group attached to the nitrogen atom and a chlorine atom at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
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Formation of the Pyrrolopyridine Core: : The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process .
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Introduction of the Benzyl Group: : The benzyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the pyrrolopyridine core with a benzyl halide (e.g., benzyl chloride) in the presence of a base such as potassium carbonate or sodium hydride .
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Chlorination: This can be achieved through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the pyrrole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Organic Synthesis: It acts as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-benzyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom, which may influence its interaction with molecular targets.
1-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
74420-04-5 |
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Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-benzyl-4-chloropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11ClN2/c15-13-6-8-16-14-12(13)7-9-17(14)10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
XMXQYGXKPXYNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl |
Origin of Product |
United States |
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